Amyloid beta-peptide(25-35)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

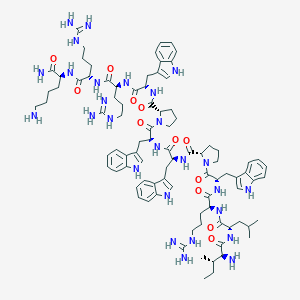

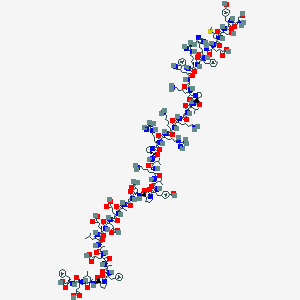

Amyloid beta peptide (Aβ) is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . Aβ(25-35) represents the region that aggregates during plaque formation and is a functional domain implicated in both neurotrophic and neurotoxic effects .

Synthesis Analysis

The synthesis of Aβ(25-35) involves the proteolytic cleavage of a larger glycoprotein named amyloid precursor protein (APP). APP is a type 1 membrane glycoprotein that plays an important role in a range of biological activities, including neuronal development, signaling, intracellular transport, and other aspects of neuronal homeostasis .

Molecular Structure Analysis

The conformational transitions of Aβ(25-35) in different microenvironments have been studied using spectroscopic techniques such as CD and Fourier transform infrared spectroscopy . It was observed that a stored peptide concentrates on dissolution in methanol adopts a minor α-helical conformation along with unordered structures .

Chemical Reactions Analysis

The mechanism of structural transition involved in the monomeric Aβ to toxic assemblage is yet to be understood at the molecular level . Early results indicate that oriented molecular crowding has a profound effect on their assemblage formation .

Physical And Chemical Properties Analysis

Amyloid β (Aβ) peptides are one of the classes of amphiphilic molecules that on dissolution in aqueous solvents undergo interesting conformational transitions . These conformational changes are known to be associated with their neuronal toxicity .

Wissenschaftliche Forschungsanwendungen

-

Application in Alzheimer’s Disease Research

- Field : Neurology

- Summary : Amyloid-beta peptide (25–35), also known as Aβ(25-35), is a fragment of the full-length amyloid peptides that is able to mimic the biological behavior of the full-length peptides, forming large β-sheet aggregates and reproducing the toxicity of the peptide . It’s used in research to better understand Alzheimer’s disease, a neurodegenerative disease characterized by the formation of amyloid plaques .

- Methods : The conformational changes adopted by Aβ(25-35) in SDS were evaluated combining CD and NMR spectroscopies at different times .

- Results : It was found that Aβ(25-35) passes from an unordered conformation at the time of the constitution of the system to a more ordered and energetically favorable secondary structure at day 7, which is kept for 2 weeks .

-

Application in Lipid Membrane Research

- Field : Biochemistry

- Summary : Aβ(25-35) is known to interact with lipid membranes, and this interaction is believed to play a major role in triggering the onset of Alzheimer’s disease . The peptide’s effect on the structural characteristics of zwitterionic phosphatidylcholine (PC) membranes was studied .

- Methods : Small angle neutron scattering (SANS) was used to observe the spontaneous reformation of extruded unilamellar vesicles (EULVs) to discoidal bicelle-like structures (BLSs) and small unilamellar vesicles (SULVs) in the presence of the peptide .

- Results : The changes in the membrane’s overall shape with parallel changes in its thickness were interpreted as the Aβ(25-35) triggered membrane damage and a consequent reorganization of its structure .

-

Application in Inducing Neurotoxicity

- Field : Neurobiology

- Summary : Amyloid β-Protein Fragment 25-35 has been used to induce neurotoxicity in cortical cultures . This application is important for studying the neurotoxic effects of this peptide, which is believed to play a role in the development of Alzheimer’s disease .

- Methods : The peptide is introduced into cortical cultures to observe its neurotoxic effects .

- Results : The specific outcomes of these studies can vary, but generally, they contribute to our understanding of the neurotoxic properties of the peptide .

-

Application in Alzheimer’s Disease Models

- Field : Neurology

- Summary : Amyloid β-Protein Fragment 25-35 has been used to induce Alzheimer’s disease in rat models . This allows researchers to study the progression and potential treatments for this disease .

- Methods : The peptide is administered to rats to induce the onset of Alzheimer’s disease-like symptoms .

- Results : These studies provide valuable insights into the progression of Alzheimer’s disease and the potential effectiveness of various treatments .

-

Application in Apoptosis Studies

- Field : Cell Biology

- Summary : Amyloid β-Protein Fragment 25-35 has been used to induce apoptosis in mesenchymal stem cells (MSCs) . This helps researchers understand the role of this peptide in cell death .

- Methods : The peptide is introduced to MSCs to induce apoptosis .

- Results : The results of these studies contribute to our understanding of how the peptide influences cell death .

- Application in Temperature-Driven Membrane Reorganization

- Field : Biophysics

- Summary : Amyloid-beta peptide (25–35) has been found to trigger a reorganization of lipid membranes driven by temperature changes . This is significant as it provides insights into the damaging influence of the peptide on cell membranes, which is considered a key factor in Alzheimer’s disease .

- Methods : The effect of temperature on the interactions between the peptide and zwitterionic phosphatidylcholine (PC) membranes was studied using small angle neutron scattering (SANS) .

- Results : The study observed a spontaneous reformation of extruded unilamellar vesicles (EULVs) to discoidal bicelle-like structures (BLSs) and small unilamellar vesicles (SULVs) in the presence of the peptide . These changes in the membrane’s self-organization happen during the thermodynamic phase transitions of lipids .

Safety And Hazards

Zukünftige Richtungen

There are ongoing efforts to develop therapeutic strategies for treating Alzheimer’s disease. These prospects include agents acting on Aβ, its receptors and tau protein, such as small molecules, vaccines and antibodies against Aβ; inhibitors or modulators of β- and γ-secretase; Aβ-degrading proteases; tau protein inhibitors and vaccines; amyloid dyes and microRNAs .

Eigenschaften

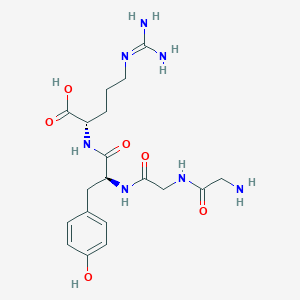

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHBNMPFWRHGDF-SLVFWPMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

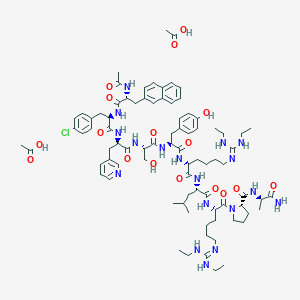

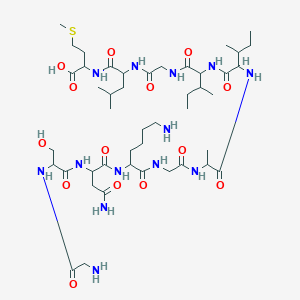

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H81N13O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amyloid beta-peptide(25-35) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.